molecular formula C8H12N2O B13960432 (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole

(S)-5-(1-Methylpyrrolidin-2-yl)isoxazole

Katalognummer: B13960432
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: LZTKHCVFBYXFKB-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-5-(1-Methylpyrrolidin-2-yl)isoxazole is a chiral compound that features an isoxazole ring substituted with a 1-methylpyrrolidin-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole typically involves the formation of the isoxazole ring followed by the introduction of the 1-methylpyrrolidin-2-yl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-5-(1-Methylpyrrolidin-2-yl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the isoxazole ring, while substitution reactions can introduce new functional groups into the molecule .

Wirkmechanismus

The mechanism of action of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-5-(1-Methylpyrrolidin-2-yl)isoxazole is unique due to its specific structural features, including the isoxazole ring and the chiral 1-methylpyrrolidin-2-yl group. These features confer distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C8H12N2O

Molekulargewicht

152.19 g/mol

IUPAC-Name

5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole

InChI

InChI=1S/C8H12N2O/c1-10-6-2-3-7(10)8-4-5-9-11-8/h4-5,7H,2-3,6H2,1H3/t7-/m0/s1

InChI-Schlüssel

LZTKHCVFBYXFKB-ZETCQYMHSA-N

Isomerische SMILES

CN1CCC[C@H]1C2=CC=NO2

Kanonische SMILES

CN1CCCC1C2=CC=NO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.